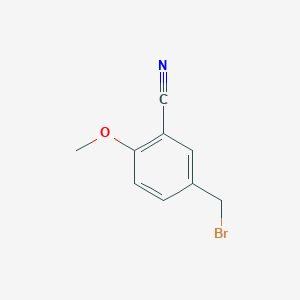

8-Bromoquinazoline-2,4-diol

概要

説明

8-Bromoquinazoline-2,4-diol is not directly mentioned in the provided papers, but it is related to the quinazoline derivatives discussed. Quinazoline derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, structural analysis, and chemical properties of various bromo-substituted quinazoline compounds, which can serve as intermediates for the synthesis of drugs and other biologically active molecules.

Synthesis Analysis

The synthesis of dihydroquinazoline derivatives is described using a solid-phase method, where polymer-bound precursors undergo nucleophilic displacement, reduction, and cyclocondensation reactions to yield dihydroquinazolines with high yield and purity . Another synthesis approach involves the preparation of 2-amino-5-methylbenzoic acid, followed by a series of reactions including oxidation and bromination to yield 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline . Additionally, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione is reported, demonstrating the reactivity of the bromoquinazoline scaffold with chlorosulfonic acid .

Molecular Structure Analysis

The crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, is provided, showing the orientation of the bromophenyl ring nearly perpendicular to the quinazoline ring system . This structural information is crucial for understanding the molecular geometry and potential reactivity of bromoquinazoline derivatives.

Chemical Reactions Analysis

The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents is explored, leading to the formation of different 6-bromo-8X-quinazoline-2,4(1H,3H)-diones, where X represents different substituents such as SO2OH, SO2OAlk, SO2NR1R2, and by reduction, 6-bromo-8-mercaptoquinazoline-2,4-dione . This demonstrates the versatility of bromoquinazoline derivatives in undergoing nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. For instance, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione is reported, along with bond lengths and angles that suggest normal C–O bond lengths and variations in C–N bond lengths . The synthesis papers also provide analytical data such as IR, ^1HNMR, MS, and elemental analysis, which are consistent with the proposed structures of the intermediates and final products .

科学的研究の応用

Synthesis and Chemical Properties

- 8-Bromoquinazoline-2,4-diol, as a derivative of quinazoline, has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of 6-bromo-8-mercaptoquinazoline-2,4-dione, highlighting its potential as a versatile intermediate in chemical reactions (Kuryazov et al., 2010).

Biomedical Research

- This compound derivatives have been explored for their potential in treating various medical conditions. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, which could potentially include this compound derivatives, have been synthesized and evaluated for their antitumor activities (Lin & Loo, 1978).

- Another study demonstrated the use of 8-Bromo-7-hydroxyquinoline, a related compound, as a photoremovable protecting group in biomedical research. This application is critical for investigating cell physiology and biological functions (Zhu et al., 2006).

Pharmaceutical Development

- Research on this compound derivatives has led to the development of compounds with potential inhibitory effects on epidermal growth factor receptor tyrosine kinase, which is significant in the context of cancer treatment (Mphahlele et al., 2017).

- Additionally, fused tricyclic quinazoline analogues have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor, showcasing the versatility of this compound in pharmaceutical research (Rewcastle et al., 1996).

Antimicrobial and DNA Interaction Studies

- The antimicrobial properties of 3-hetarylazoquinoline-2,4-diol compounds, which may involve this compound derivatives, have been investigated. These studies are crucial for the development of new antimicrobial agents (Öztürk et al., 2012).

Advanced Material Synthesis

- This compound has also found applications in the synthesis of highly functionalized compounds, such as 4-bromo-1,2-dihydroisoquinolines, which are valuable in the development of advanced materials (He et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The future directions for the study of 8-Bromoquinazoline-2,4-diol and similar compounds could include the biosynthesis of structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups . This could open up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .

特性

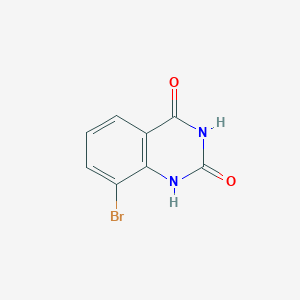

IUPAC Name |

8-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKSYDAOQDFHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625747 | |

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331646-99-2 | |

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。